Selectivity Window: A 14,000-fold Sigma-1 over D2 Affinity Window Contrasts Sharply with Haloperidol's Non-Selective Profile
The compound 4-(Pyridin-4-ylmethylsulfonyl)morpholine exhibits a highly biased binding profile. In comparative in vitro radioligand displacement assays, it shows a sigma-1 receptor IC50 of 1.2 nM versus a dopamine D2 receptor IC50 of 17,000 nM, yielding a selectivity index of approximately 14,167 [1]. In stark contrast, the classical antipsychotic haloperidol, a known mixed ligand, demonstrates virtually no selectivity, binding to sigma and D2 receptors with equal affinity (Ki = 2.8 nM for both) [2]. This provides a >14,000-fold functional differentiation, positioning 4-(Pyridin-4-ylmethylsulfonyl)morpholine as a significantly more selective research tool for isolating sigma-1 receptor-mediated effects without confounding D2 engagement.
| Evidence Dimension | Sigma-1 Receptor vs. Dopamine D2 Receptor Affinity Selectivity Ratio |
|---|---|
| Target Compound Data | Selectivity Ratio (IC50 D2 / IC50 Sigma-1) = 17,000 nM / 1.2 nM = 14,167 |
| Comparator Or Baseline | Haloperidol Selectivity Ratio (Ki D2 / Ki Sigma) = 2.8 nM / 2.8 nM = approx. 1 |
| Quantified Difference | Target compound is >14,000 times more selective for sigma-1 over D2 compared to the non-selective profile of haloperidol. |
| Conditions | Target Compound: Sigma-1 IC50 via [3H]-DTG displacement in guinea pig cerebellum; D2 IC50 via [3H]-(-)-sulpiride displacement in rat striatum. Haloperidol: Ki values via radioligand binding in relevant tissue preparations (PubMed, 1990). |
Why This Matters
Procuring this specific analog is essential for studies aiming to probe sigma-1 receptor function without simultaneous D2 receptor antagonism, a common liability of many sigma-active tool compounds like haloperidol.
- [1] BindingDB. BDBM50421930 (CHEMBL1788382): Affinity Data for Sigma Non-Opioid Intracellular Receptor 1 (Human) and D(2) Dopamine Receptor (Rat). View Source
- [2] Bowen, W. D., Moses, E. L., Tolentino, P. J., & Walker, J. M. (1990). Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors. European Journal of Pharmacology, 177(3), 111-118. View Source
